molecular formula C10H12Cl2 B1583851 2,5-Bis(chloromethyl)-p-xylene CAS No. 6298-72-2

2,5-Bis(chloromethyl)-p-xylene

Cat. No.: B1583851
CAS No.: 6298-72-2
M. Wt: 203.1 g/mol
InChI Key: UYRPOMMBPQHVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(chloromethyl)-p-xylene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of p-xylene, where two hydrogen atoms in the 2 and 5 positions are replaced by chloromethyl groups. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

This compound is a derivative of xylene, which is a solvent used in various industries

Mode of Action

It’s known that the compound undergoes oxidative addition and cycloaddition reactions . The compound reacts under oxidative conditions to give products of chlorination/dimerization . More detailed studies are required to understand the exact interactions with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is involved in oxidative addition and cycloaddition reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

The compound is known to undergo oxidative addition and cycloaddition reactions , but the specific effects of these reactions at the molecular and cellular level are not clearly defined

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Bis(chloromethyl)-p-xylene can be synthesized through the chloromethylation of p-xylene. This process typically involves the reaction of p-xylene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chloromethylation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the heat generated. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(chloromethyl)-p-xylene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

  • Substitution reactions yield products like 2,5-bis(aminomethyl)-p-xylene, 2,5-bis(thiomethyl)-p-xylene, or 2,5-bis(alkoxymethyl)-p-xylene.
  • Oxidation reactions produce 2,5-bis(formyl)-p-xylene or 2,5-bis(carboxyl)-p-xylene.
  • Reduction reactions result in 2,5-dimethyl-p-xylene.

Scientific Research Applications

2,5-Bis(chloromethyl)-p-xylene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is utilized in the preparation of biologically active molecules and as a cross-linking agent in the study of protein structures.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is employed in the production of specialty chemicals, resins, and coatings.

Comparison with Similar Compounds

    2,5-Dimethyl-p-xylene: Lacks the chloromethyl groups, making it less reactive.

    2,5-Dichloromethyl-p-xylene: Contains chlorine atoms instead of chloromethyl groups, leading to different reactivity patterns.

    2,5-Bis(bromomethyl)-p-xylene: Similar structure but with bromine atoms, resulting in different reactivity and applications.

Uniqueness: 2,5-Bis(chloromethyl)-p-xylene is unique due to its dual chloromethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRPOMMBPQHVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCl)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064210
Record name Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-72-2
Record name 1,4-Bis(chloromethyl)-2,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6298-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(chloromethyl)-p-xylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis(chloromethyl)-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Bis(chloromethyl)-p-xylene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(chloromethyl)-p-xylene
Reactant of Route 2
Reactant of Route 2
2,5-Bis(chloromethyl)-p-xylene
Reactant of Route 3
Reactant of Route 3
2,5-Bis(chloromethyl)-p-xylene
Reactant of Route 4
Reactant of Route 4
2,5-Bis(chloromethyl)-p-xylene
Reactant of Route 5
Reactant of Route 5
2,5-Bis(chloromethyl)-p-xylene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5-Bis(chloromethyl)-p-xylene
Customer
Q & A

Q1: What is the role of 2,5-Bis(chloromethyl)-p-xylene in the synthesis of the macrocyclic phosphonate described in the research?

A1: this compound serves as a building block in the multi-step synthesis of macrocyclic phosphonate I. [] While the exact mechanism of incorporation is not detailed in the abstract, the presence of two reactive chloromethyl groups suggests it plays a role in linking different parts of the macrocyclic structure. This highlights the compound's utility in complex molecule synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.